molecular formula C21H22N2O6 B014195 4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone CAS No. 351421-17-5

4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone

Cat. No.: B014195
CAS No.: 351421-17-5
M. Wt: 398.4 g/mol
InChI Key: JJFYFDDURYGGKK-UHFFFAOYSA-N
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Description

4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is an organic compound characterized by its white to pale yellow crystalline powder appearance. It is soluble in non-polar organic solvents such as chloroform, dichloromethane, and methanol . This compound is notable for its complex structure, which includes acetamido, acetoxy, dimethylamino, and methoxycarbonyl functional groups attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves multiple steps, typically starting with the preparation of the benzophenone core, followed by the introduction of the functional groups. The process may include:

    Acetylation: Introduction of acetoxy and acetamido groups through acetylation reactions.

    Amination: Incorporation of the dimethylamino group via amination reactions.

    Esterification: Formation of the methoxycarbonyl group through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve scalable and economical procedures, avoiding tedious and costly separation steps. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-2-acetoxybenzophenone
  • 4-Dimethylamino-2’-methoxycarbonylbenzophenone
  • 4-Acetamido-4-dimethylaminobenzophenone

Uniqueness

4’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 5-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(18(10-14)21(27)28-5)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFYFDDURYGGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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